molecular formula C13H8INO3S B5150993 (5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5150993
M. Wt: 385.18 g/mol
InChI Key: LIQKJGAQGGXXOI-YRNVUSSQSA-N
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Description

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a hydroxy-iodophenyl group, and a prop-2-ynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the hydroxy-iodophenyl group and the prop-2-ynyl substituent. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodine atom or to alter the thiazolidine ring.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. This can lead to changes in cellular processes, making it useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring, hydroxy-iodophenyl group, and prop-2-ynyl substituent. This structure provides distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8INO3S/c1-2-5-15-12(17)11(19-13(15)18)7-8-3-4-10(16)9(14)6-8/h1,3-4,6-7,16H,5H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQKJGAQGGXXOI-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)I)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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